1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring and a pyridazine ring, making it a unique structure with potential biological activities. Compounds with such structures are often explored for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring . Another approach is the cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, catalyzed by rhodium(II), to produce polysubstituted pyrrole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free reactions and one-pot cascade reactions can be advantageous for industrial applications due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrole-containing analogs: These analogs are known for their diverse pharmacological activities, including antipsychotic and antibacterial properties.
Uniqueness
1-methyl-6-oxo-N-[3-(1H-pyrrol-1-yl)propyl]-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of a pyrrole ring and a pyridazine ring, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
1-methyl-6-oxo-N-(3-pyrrol-1-ylpropyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-16-12(18)6-5-11(15-16)13(19)14-7-4-10-17-8-2-3-9-17/h2-3,5-6,8-9H,4,7,10H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEVEVWVNZSIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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